molecular formula C8H10N2O3S B7777319 3-(6-methyl-4-oxo-2-sulfanyl-1H-pyrimidin-5-yl)propanoic acid

3-(6-methyl-4-oxo-2-sulfanyl-1H-pyrimidin-5-yl)propanoic acid

Cat. No.: B7777319
M. Wt: 214.24 g/mol
InChI Key: XXPAJXVOQAZZJC-UHFFFAOYSA-N
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Description

3-(6-methyl-4-oxo-2-sulfanyl-1H-pyrimidin-5-yl)propanoic acid is a heterocyclic compound that features a pyrimidine ring with a sulfanyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methyl-4-oxo-2-sulfanyl-1H-pyrimidin-5-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-keto ester and thiourea under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Oxidation to Form the Oxo Group:

    Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through a Michael addition reaction using acrylonitrile followed by hydrolysis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Thioethers

Scientific Research Applications

3-(6-methyl-4-oxo-2-sulfanyl-1H-pyrimidin-5-yl)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial enzymes.

    Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 3-(6-methyl-4-oxo-2-sulfanyl-1H-pyrimidin-5-yl)propanoic acid involves the inhibition of specific enzymes. The sulfanyl group can interact with the active site of enzymes, leading to inhibition of their activity. This interaction can disrupt essential biological pathways, making the compound effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylpropanoic acid
  • 5-amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide

Uniqueness

3-(6-methyl-4-oxo-2-sulfanyl-1H-pyrimidin-5-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfanyl and propanoic acid moieties allows for diverse chemical modifications and interactions with biological targets.

Properties

IUPAC Name

3-(6-methyl-4-oxo-2-sulfanyl-1H-pyrimidin-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-4-5(2-3-6(11)12)7(13)10-8(14)9-4/h2-3H2,1H3,(H,11,12)(H2,9,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPAJXVOQAZZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1)S)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N=C(N1)S)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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